1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine hydrochloride
Overview
Description
The compound “1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine hydrochloride” is a derivative of amine hydrochloride. Amines are a group of compounds that contain a nitrogen atom with a lone pair of electrons. They are derived from ammonia (NH3) and are known for their basic properties .
Molecular Structure Analysis
The molecular structure of amines involves a nitrogen atom bonded to hydrogen atoms and/or alkyl groups. In the case of “this compound”, the nitrogen atom would be bonded to a 4-chlorophenyl group, a butyl group, and a hydrogen atom .
Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with nitrous acid. The specific reactions that “this compound” might undergo would depend on the specific conditions and reagents present .
Physical and Chemical Properties Analysis
The physical and chemical properties of amines can vary widely depending on their structure. They can be gases, liquids, or solids at room temperature, and they tend to have higher boiling points than comparable alkanes and ethers .
Scientific Research Applications
Synthesis Techniques and Derivatives Development
- Taurine Derivatives Synthesis : A novel method for protecting sulfonic acids using the "safety-catch" principle was developed, which could be applied to synthesize derivatives of taurine, demonstrating the versatility of related compounds in chemical synthesis (Seeberger et al., 2007).
- Synthesis of Pyrrolidine-Carbonitriles : A convenient and environmentally friendly synthesis of 1-alkyl- and 1-aryl-3,3-dimethylpyrrolidin-2-carbonitriles from 4-chloro-2,2-dimethylbutanal in water was reported, highlighting the compound's utility in organic synthesis (D’hooghe et al., 2009).
- Licofelone Synthesis Intermediate : An efficient synthesis method for a key intermediate in the synthesis of licofelone, an anti-inflammatory drug, was described. This showcases the application of related chemical structures in pharmaceutical development (Rádl et al., 2009).
Catalysis and Chemical Reactions
- Chiral Palladacycle Development : A novel chiral palladacycle, developed from a similar compound, was used in asymmetric hydrophosphination reactions, indicating its potential in catalyzing stereoselective chemical processes (Yap et al., 2014).
Molecular Synthesis and Drug Development
- Urotensin-II Receptor Agonist : Discovery of a nonpeptidic agonist of the urotensin-II receptor, based on a related chemical structure, showcased the potential for developing novel pharmacological tools and drug leads (Croston et al., 2002).
Mechanism of Action
- By blocking histamine autoreceptors, pitolisant enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain .
- This interaction modulates histaminergic signaling, promoting wakefulness and reducing excessive daytime sleepiness .
Target of Action
Mode of Action
Pharmacokinetics
- Pitolisant is readily absorbed after oral administration. It is widely distributed throughout the body. Pitolisant undergoes N-demethylation to form norchlorcyclizine and N-oxidation .
Result of Action
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit norepinephrine reuptake, similar to methcathinone . This interaction suggests that the compound may influence neurotransmitter levels and signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It impacts cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds similar to this compound can affect spontaneous locomotor activity in rats . This indicates potential effects on neuronal cells and their signaling mechanisms.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits the transport function of norepinephrine, which can lead to changes in neurotransmitter levels and subsequent alterations in gene expression . This inhibition may also affect enzyme activity, leading to broader biochemical changes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have indicated that similar compounds have a stability of up to five years when stored under appropriate conditions . Long-term exposure to the compound may result in sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, compounds with similar structures have shown dose-dependent effects on locomotor activity in rats . It is essential to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound undergoes processes such as demethylation, hydroxylation, and conjugation, leading to the formation of metabolites . These metabolic pathways can influence the compound’s overall activity and effects on the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within tissues can affect its efficacy and potential side effects.
Subcellular Localization
This compound’s subcellular localization plays a vital role in its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can influence its interactions with biomolecules and subsequent biochemical effects.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3,3-dimethylbutan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN.ClH/c1-12(2,3)8-11(14)9-4-6-10(13)7-5-9;/h4-7,11H,8,14H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGJVJKCYWWSSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C1=CC=C(C=C1)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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